Ginsenoside F4

Description

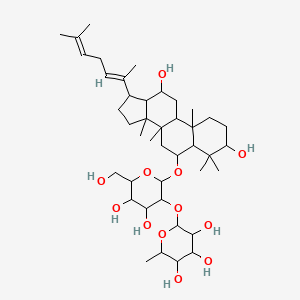

Ginsenoside F4 (GF4) is a rare triterpenoid saponin found predominantly in processed Panax ginseng, particularly in steamed or heat-treated variants like red ginseng (RG) and black ginseng (BG) . It is derived from the dehydration and condensation of ginsenoside Rg2 at the C-20 hydroxyl group during thermal processing, leading to structural modifications that enhance its stability and bioavailability . GF4 is classified as a protopanaxatriol-type ginsenoside, characterized by a dammarane skeleton with sugar moieties attached at specific positions. Its formation is closely linked to the degradation of polar ginsenosides (e.g., Re, Rg2) under high-temperature conditions, which generates less-polar derivatives like GF4, Rg6, Rk1, and Rg5 .

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 - 181 °C | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

High-Temperature Conversion Using Ginsenoside Re

Heating ginsenoside Re at 120°C for 4 hours in the presence of 0.01% formic acid facilitates its transformation into GF4 via intermediate products like Rg2 and Rg6. This process involves the elimination of hydroxyl groups and glycoside residues, with GF4 yields reaching 9.08 mg/g in optimized setups.

Ethanol-Assisted Heat Treatment

Soaking ginseng powder in 30–60% ethanol prior to heating at 150°C enhances GF4 production by solubilizing polar ginsenosides and promoting dehydration reactions. Ethanol concentrations above 70% reduce yields due to incomplete precursor dissolution.

Table 1: Thermal Processing Parameters for GF4 Synthesis

| Precursor | Temperature (°C) | Solvent/Catalyst | Duration | GF4 Yield | Source |

|---|---|---|---|---|---|

| Ginsenoside Re | 120 | 0.01% formic acid | 4 h | 5.51 mg/g | |

| White Ginseng | 150 | 30% ethanol | 2 h | 2.56 mg/g | |

| Re-Glycine Mix | 120 | Aqueous glycine (1:1) | 6 h | 9.08 mg/g |

Enzymatic and Microbial Conversion Strategies

Microbial fermentation and enzymatic hydrolysis offer selective pathways for GF4 production, leveraging β-glucosidase and cellulase activities to modify sugar moieties.

Fungal Fermentation with Aspergillus tubingensis

Co-culturing ginseng extracts with A. tubingensis and Aspergillus niger cellulase at 60°C for 84 hours converts Rb1 and Re into GF4 through sequential deglycosylation. This synergistic approach achieves a 74.5% molar yield of GF4 from PPD-type ginsenosides.

Lactiplantibacillus plantarum MB11 Fermentation

Fermenting total ginsenosides with L. plantarum MB11 for 21 days at 37°C increases GF4 content from 0.52 mg/g to 5.51 mg/g , as the strain’s β-glucosidase hydrolyzes Re at the C-20 position.

Table 2: Microbial/Enzymatic GF4 Production Metrics

Acid Hydrolysis and Optimization

Controlled acid hydrolysis using formic or citric acid selectively generates GF4 by cleaving specific glycosidic bonds.

Formic Acid-Mediated Conversion

Treating Re with 0.01% formic acid at 120°C for 4 hours produces GF4 alongside Rg6 and Rk3, with a total transformation efficiency >20% . Higher acid concentrations (>0.1%) degrade GF4 into undesired byproducts.

Citrate/Phosphate Buffer Systems

Adjusting the pH of extraction buffers to 5.0 enhances GF4 stability during isolation. Dialysis and ultrafiltration (10 kDa cutoff) further purify GF4 from reaction mixtures.

Analytical Validation of GF4

Advanced chromatographic techniques ensure accurate quantification and purity assessment.

UPLC-PDA and LC-MS/MS Methods

Ultra-performance liquid chromatography (UPLC) with a C18 column and acetonitrile/water gradients resolves GF4 from stereoisomers like Rg6, achieving a retention time of 77.84 minutes . Mass spectrometry confirms GF4 via precursor ion m/z 767.4 [M-H]⁻ and fragment ions m/z 619.3 (loss of C-6 glucose).

Chemical Reactions Analysis

Chemical Reactions of Ginsenoside F4

This compound can undergo several chemical transformations that enhance its bioactivity or alter its solubility properties. The primary reactions include:

Mechanisms of Transformation

The transformation mechanisms for this compound are influenced by various factors including pH, temperature, and the presence of catalysts.

-

Acidic Hydrolysis : Ginsenosides can be hydrolyzed under acidic conditions to yield simpler ginsenosides or aglycones. For instance, treatment with formic acid at controlled concentrations has been shown to enhance yields of specific ginsenosides .

-

Heat Processing : Heat treatment has been demonstrated to convert more polar ginsenosides into less polar forms such as Rg2, Rg6, and F4 through dehydration reactions .

Biological Activities Related to Chemical Reactions

The chemical transformations that this compound undergoes are closely linked to its biological activities:

-

Neuroprotective Effects : Research indicates that this compound may enhance neuroprotective effects by modulating oxidative stress responses in neuronal cells .

-

Regulation of Immune Responses : this compound has been shown to influence cytokine production in immune cells, suggesting a role in regulating immune responses.

-

Antioxidant Activity : The free radical-scavenging activity of ginsenoside derivatives increases after heat processing due to structural changes that enhance their antioxidant properties .

Scientific Research Applications

Metabolic Disorders

Ginsenoside F4 has demonstrated significant effects on metabolic health, particularly in the context of diabetes and dyslipidemia.

- Hyperglycemic Effects : Research indicates that this compound significantly improves hyperglycemic conditions in diabetic models, such as db/db mice. It enhances glucose uptake in skeletal muscles, which is crucial for managing blood sugar levels .

- Dyslipidemia Alleviation : In addition to its impact on glucose metabolism, this compound has been shown to alleviate dyslipidemia, thereby contributing to overall metabolic health .

Immunomodulation

This compound exhibits immunomodulatory properties that can be harnessed for therapeutic purposes.

- Immune Response Enhancement : Studies suggest that this compound can enhance the immune response by modulating cytokine production and promoting the proliferation of immune cells. This is particularly relevant in cancer immunotherapy, where enhancing T-cell activity is crucial .

- Potential in Cancer Therapy : The compound's ability to stimulate immune responses may contribute to its potential use in cancer treatments, possibly by improving the efficacy of dendritic cell-based vaccines .

Muscle Regeneration

Recent studies have highlighted the role of this compound in muscle health and regeneration.

- Skeletal Muscle Insulin Resistance : this compound has been found to alleviate insulin resistance in skeletal muscle tissues. This effect is vital for conditions such as obesity and type 2 diabetes, where insulin sensitivity is impaired .

- Cardiac Muscle Regeneration : Emerging research suggests that this compound may also promote cardiac muscle regeneration following injury, indicating its potential as a therapeutic agent for heart diseases .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

Ginsenoside F4 exerts its effects through various molecular targets and pathways:

Molecular Targets: this compound targets key signaling molecules such as p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB).

Pathways Involved: The compound modulates multiple signaling pathways, including the MAPK pathway, which is involved in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Ginsenosides

Structural Relationships

GF4 and its analogs share structural similarities but differ in glycosylation patterns, hydroxyl group positions, and double-bond configurations. Below is a detailed comparison:

Ginsenoside Rg6

- Parent Compound : Rg2 .

- Structural Feature : Formed via dehydration of Rg2 at C-20, similar to GF4, but with distinct stereochemistry or glycosyl loss .

- Occurrence : Abundant in steamed ginseng and BG .

Ginsenosides Rk1 and Rg5

- Parent Compound : Rg3 .

- Structural Feature : Both are protopanaxadiol derivatives with a double bond at C-20. Rk1 and Rg5 differ in the position of this bond (C-20(21) vs. C-20(22)) .

- Occurrence : Generated during steaming; higher concentrations in BG underground parts .

Ginsenoside Rg3

- Parent Compound : Precursor to Rk1 and Rg5 via dehydration .

- Structural Feature : Retains a hydroxyl group at C-20, unlike GF4 or Rk1/Rg5 .

- Occurrence : Found in RG and BG, with higher levels in underground parts .

Table 1: Structural and Occurrence Comparison

Bioactivity and Functional Differences

Antioxidant Activity

- GF4 exhibits moderate antioxidant effects but is less potent than F-group ginsenosides (e.g., F1, F3) in protecting against erythrocyte membrane oxidation .

- Rg3 demonstrates anti-inflammatory properties via MerTK-dependent PI3K/AKT/mTOR pathway modulation .

Anti-Thrombotic and Anti-Cancer Effects

- Rk1 and Rg5 show higher cytotoxicity against cancer cells compared to GF4, attributed to their protopanaxadiol backbone .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Ginsenoside F4 from complex botanical matrices?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) for separation and identification. Validate the protocol using spiked recovery experiments to ensure specificity and reproducibility. For plant extracts, consider column chromatography with silica gel or reverse-phase C18 columns as a preliminary purification step .

- Key Considerations : Include purity assessment (e.g., ≥95% via UV-spectroscopy) and structural confirmation via nuclear magnetic resonance (NMR) spectroscopy. Reference the International Council for Harmonisation (ICH) guidelines for analytical validation parameters (linearity, accuracy, precision) .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?

- Experimental Design :

- Dose Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture threshold and saturation effects.

- Controls : Include vehicle-only controls and positive controls (e.g., known bioactive compounds like paclitaxel for cytotoxicity assays).

- Replicates : Perform triplicate measurements to account for biological variability.

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of this compound’s anticancer effects?

- Analytical Framework :

Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological inconsistencies (e.g., cell line specificity, exposure duration) .

Mechanistic Validation : Use CRISPR-Cas9 gene editing to knock out proposed molecular targets (e.g., NF-κB, PI3K/AKT pathways) in cancer models. Validate findings with orthogonal assays (e.g., Western blotting, RNA-seq) .

- Example Data Conflict : Discrepancies in apoptosis induction rates may arise from differences in cell culture conditions (e.g., serum concentration, hypoxia). Replicate experiments under standardized conditions .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and tissue distribution?

- Model Selection :

- Rodents : Use Sprague-Dawley rats or C57BL/6 mice for preliminary pharmacokinetic studies.

- Dosing Routes : Compare oral administration (for bioavailability) with intravenous injection (for absolute bioavailability calculations).

- Analytical Techniques :

- LC-MS/MS : Quantify plasma and tissue concentrations with a lower limit of detection (LLOD) ≤1 ng/mL.

- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like half-life (t½) and volume of distribution (Vd) .

Q. What statistical approaches are critical for analyzing this compound’s synergistic interactions with chemotherapeutics?

- Synergy Assessment :

- Chou-Talalay Method : Calculate combination indices (CI) using CompuSyn software. A CI < 1 indicates synergy.

- Isobolograms : Graphically represent additive, synergistic, or antagonistic effects.

Data Presentation and Reproducibility

Q. How should researchers structure tables to report this compound’s bioactivity data effectively?

- Table Design :

| Parameter | Value (±SD) | Assay Type | Reference Compound |

|---|---|---|---|

| IC50 (µM) | 12.3 ± 1.5 | MTT assay | Doxorubicin (0.5 µM) |

| Apoptosis Rate (%) | 45.6 ± 3.2 | Annexin V/PI | Cisplatin (30%) |

- Best Practices : Include raw data in appendices and processed data (mean ± SD) in the main text. Use footnotes to explain abbreviations (e.g., PI = propidium iodide) .

Q. What steps ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.